2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with an amino group and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and phenoxy groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-((4-ethylphenyl)carbamoyl)-2-((4-(p-tolylamino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
- **2-((4-((4-ethoxyphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide .
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its unique structural features, including a pyrimidine ring and a thiophene moiety, suggest potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure is characterized by:
- Pyrimidine ring : A heterocyclic aromatic ring that contributes to the compound's biological activity.
- Thiophene moiety : Known for its role in enhancing the pharmacological properties of compounds.
- Phenoxy group : This functional group can influence the compound's interaction with biological targets.
Antimicrobial Activity
Sulfonamide derivatives are well-documented for their antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of folate synthesis, which is crucial for bacterial growth.
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic applications in treating neurodegenerative diseases.
Cardiovascular Effects
Research on related sulfonamide derivatives has indicated potential effects on cardiovascular parameters, such as perfusion pressure and coronary resistance. For example, studies using isolated rat heart models have shown that certain sulfonamides can modulate these parameters, suggesting a possible mechanism for cardiovascular protection.
Case Studies
- Antimicrobial Evaluation : A study investigating the antimicrobial activity of various sulfonamide derivatives found that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could significantly impact biological activity.
- Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed potential interactions with key enzymes involved in metabolic pathways. These studies suggest that the thiophene and pyrimidine components may play critical roles in binding affinity and specificity.
- Pharmacokinetic Studies : Theoretical models have been employed to predict the pharmacokinetic behavior of sulfonamide derivatives. Parameters such as absorption, distribution, metabolism, and excretion (ADME) were evaluated using software tools like SwissADME, indicating favorable profiles for some derivatives.
The exact mechanism of action for this compound remains largely uncharacterized due to limited specific research. However, based on related compounds:
- Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in critical biological processes.
- Receptor Interaction : The presence of functional groups such as phenoxy may facilitate interaction with cellular receptors, potentially influencing signal transduction pathways.
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S3/c23-21-18(33(28,29)20-7-4-12-31-20)13-24-22(26-21)32-14-19(27)25-15-8-10-17(11-9-15)30-16-5-2-1-3-6-16/h1-13H,14H2,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKAYWCENVQIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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